molecular formula C11H11ClN2O5 B1438010 Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate CAS No. 1397000-09-7

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate

Cat. No.: B1438010
CAS No.: 1397000-09-7
M. Wt: 286.67 g/mol
InChI Key: PISQBNDMQJLRAL-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate is an organic compound with the molecular formula C11H11ClN2O5 and a molecular weight of 286.67 g/mol . This compound is characterized by the presence of a chloro-nitrobenzoyl group attached to an amino propanoate moiety. It is commonly used in various chemical and pharmaceutical research applications.

Scientific Research Applications

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with methyl 2-amino propanoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like triethylamine (TEA).

Major Products Formed

    Reduction: Methyl 2-[(4-amino-3-nitrobenzoyl)amino]propanoate.

    Substitution: Methyl 2-[(4-substituted-3-nitrobenzoyl)amino]propanoate, where the substituent depends on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate is unique due to its specific structural features, such as the chloro-nitrobenzoyl group and the amino propanoate moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for targeted research applications .

Properties

IUPAC Name

methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5/c1-6(11(16)19-2)13-10(15)7-3-4-8(12)9(5-7)14(17)18/h3-6H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISQBNDMQJLRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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